molecular formula C23H23F2N3O B2440371 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide CAS No. 1049362-13-1

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide

Cat. No. B2440371
CAS RN: 1049362-13-1
M. Wt: 395.454
InChI Key: OSJMILMTETXFOO-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide is a useful research compound. Its molecular formula is C23H23F2N3O and its molecular weight is 395.454. The purity is usually 95%.
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Scientific Research Applications

Medical Imaging Applications

PET Imaging of Tumor Proliferation

A study evaluated the use of a related compound, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1), for positron emission tomography (PET) imaging to assess tumor proliferation. The research demonstrated significant correlation between the uptake of 18F-ISO-1 in tumors and the proliferation marker Ki-67, indicating its potential for evaluating the proliferative status of solid tumors with minimal adverse effects (Dehdashti et al., 2013).

Synthetic Chemistry Contributions

Imino Carbene Formation and Reactions

Research into the photolysis and pyrolysis of related compounds has provided insight into the formation of imino carbenes, leading to various cyclic and acyclic products. These findings contribute to understanding the chemical behavior of isoquinoline derivatives under different conditions (Singh & Prager, 1992).

Pharmacological Research

Sigma-2 Receptor Imaging

Studies on derivatives of the compound have explored their use as probes for sigma-2 receptors, which play a role in the pathology of cancer and neurodegenerative diseases. Radiolabeled versions of these compounds, such as [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide, have shown promise in in vitro imaging of sigma-2 receptors, highlighting potential applications in cancer diagnosis and therapy research (Xu et al., 2005).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2N3O/c1-27-11-4-7-21(27)22(28-12-10-16-5-2-3-6-17(16)15-28)14-26-23(29)19-9-8-18(24)13-20(19)25/h2-9,11,13,22H,10,12,14-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJMILMTETXFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=C(C=C(C=C2)F)F)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide

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